molecular formula C13H8O3 B3121606 3-Dibenzofurancarboxylic acid CAS No. 29021-91-8

3-Dibenzofurancarboxylic acid

Cat. No. B3121606
CAS RN: 29021-91-8
M. Wt: 212.2 g/mol
InChI Key: IPAZMLAVBPDMLK-UHFFFAOYSA-N
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Description

3-Dibenzofurancarboxylic acid is a compound with the IUPAC name dibenzo[b,d]furan-3-carboxylic acid . It has a molecular weight of 212.2 . It is a solid substance that is stored at room temperature .


Synthesis Analysis

The synthesis of benzofuran derivatives, including 3-Dibenzofurancarboxylic acid, has been a subject of research. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the construction of two fused rings from nonaromatic precursors .


Molecular Structure Analysis

The molecular structure of 3-Dibenzofurancarboxylic acid is represented by the InChI code 1S/C13H8O3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H,14,15) . This indicates that the compound consists of 13 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

3-Dibenzofurancarboxylic acid is a solid substance . The compound has a molecular weight of 212.2 .

Scientific Research Applications

  • Physical Form : Solid

Potential Applications Benzofuran compounds, including 3-Dibenzofurancarboxylic acid, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . The most recognized benzofuran compounds with extensive pharmaceutical applications include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .

Synthesis Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Safety And Hazards

The safety information for 3-Dibenzofurancarboxylic acid includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

Benzofuran compounds, including 3-Dibenzofurancarboxylic acid, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on enhancing the synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

dibenzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAZMLAVBPDMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307575
Record name 3-Dibenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dibenzofurancarboxylic acid

CAS RN

29021-91-8
Record name 3-Dibenzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29021-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dibenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
PL Southwick, MW Munsell… - Journal of the American …, 1961 - ACS Publications
Direct carboxymethylationof dibenzofuran by heating with chloroacetylpolyglycolic acids gave a mixture of dibenzofuranacetic acids consisting of the 1-acetic acid (ca. 55%), the 4-…
Number of citations: 6 pubs.acs.org
H Gilman, DS Melstrom - Journal of the American Chemical …, 1948 - ACS Publications
… 3dibenzofurancarboxylic acid and 4-dibenzofurancarboxylic acid.4 It is highly probable that a related so-called rearrangement will be observed with other systems in whichthere is …
Number of citations: 46 pubs.acs.org
H Gilman, J Swislowsky, GE Brown - Journal of the American …, 1940 - ACS Publications
… The 2-methoxy-3-dibenzofurancarboxylic acid isolated melted at 197-199 and weighed 0.710 g. (58.6%). Recrystallization from glacial acetic acid yielded 0.490 g. …
Number of citations: 5 pubs.acs.org
H Gilman, HB Willis, J Swislowsky - Journal of the American …, 1939 - ACS Publications
The preparation of a series of 1-monosubstituted dibenzofurans, the first to be reported, has been described. The structures of these and related compounds have been established by …
Number of citations: 15 pubs.acs.org
H Gilman, TH Cook, JA Hogg, J Swiss… - Journal of the …, 1954 - ACS Publications
… The highermelting of the two was converted by methylation and oxidation to the known 2-methoxy-3-dibenzofurancarboxylic acid.lc The methylation product of the other rearrangement …
Number of citations: 6 pubs.acs.org
H Gilman, HB Willis, TH Cook, FJ Webb… - Journal of the …, 1940 - ACS Publications
… -6dibenzofurancarboxylic acid and 4-methoxy-3dibenzofurancarboxylic acid; and metalation of 4-… (5.3%) of 4-methoxy-3-dibenzofurancarboxylic acid melting at 182-183. The same …
Number of citations: 28 pubs.acs.org
H Gilman, PRV Ess - Journal of the American Chemical Society, 1939 - ACS Publications
Introduction Direct nuclear substitution of dibenzofuran permits introduction of mono-substituents in the 2-, 3-and 4-positions, but not in the 1-position. No ring-closure synthesis of a …
Number of citations: 32 pubs.acs.org
H Gilman, W Langham, AL Jacoby - Journal of the American …, 1939 - ACS Publications
Introduction It was reported recently that the extent of metalation of dibenzothiophene by a series of organolithium compounds varied quite regularly with the rates of cleavage …
Number of citations: 221 pubs.acs.org
H Gilman, PT Parker, JC Bailie… - Journal of the American …, 1939 - ACS Publications
… The structure of this product was proved by debromination and then oxidation of the resulting 3-acetyldibenzofuran to the known 3-dibenzofurancarboxylic acid. Other Friedel-Crafts …
Number of citations: 17 pubs.acs.org
H Gilman, RL Bebb - Journal of the American Chemical Society, 1939 - ACS Publications
… part of 2methoxy-3-dibenzofurancarboxylic acid (m. p. 206-207).3 …
Number of citations: 386 pubs.acs.org

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